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molecular formula C7H8FNS B8553468 5-Amino-4-fluoro-2-methylbenzenethiol

5-Amino-4-fluoro-2-methylbenzenethiol

Cat. No. B8553468
M. Wt: 157.21 g/mol
InChI Key: DOWDPLZXDNSXOQ-UHFFFAOYSA-N
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Patent
US08334410B2

Procedure details

156.9 g (2.4 mol) of zinc, 500 ml of ethanol and then 77 g (0.3 mol) of 4-fluoro-6-methyl-3-nitrobenzenesulfonyl chloride were placed in a 2-liter eggplant-shaped flask equipped with a mechanical stirrer, a thermometer and a dropping funnel. Thereinto was dropped 500 g (5 mol) of hydrochloric acid in a water bath so that the temperature of the reaction system did not exceed 50° C., followed by stirring at 75° C. for 6 hours. Ethanol was distilled off under reduced pressure; the residue was cooled to room temperature; sodium bicarbonate was added to neutralize the reaction system; extraction was conducted twice with ethyl acetate; the ethyl acetate layer was washed with water and then with a saturated aqueous sodium chloride solution. The ethyl acetate layer was dried with anhydrous sodium sulfate and subjected to distillation under reduced pressure to distil off ethyl acetate to obtain 41 g of a title compound at a yield of 87%.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step Two
Name
Quantity
156.9 g
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([S:9](Cl)(=O)=O)=[CH:4][C:3]=1[N+:13]([O-])=O.Cl>[Zn].C(O)C>[F:1][C:2]1[C:3]([NH2:13])=[CH:4][C:5]([SH:9])=[C:6]([CH3:8])[CH:7]=1

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
77 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)C)S(=O)(=O)Cl)[N+](=O)[O-]
Name
Quantity
156.9 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
by stirring at 75° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
did not exceed 50° C.
DISTILLATION
Type
DISTILLATION
Details
Ethanol was distilled off under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
the residue was cooled to room temperature
ADDITION
Type
ADDITION
Details
sodium bicarbonate was added
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
the ethyl acetate layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
subjected to distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to distil off ethyl acetate

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC1=CC(=C(C=C1N)S)C
Measurements
Type Value Analysis
AMOUNT: MASS 41 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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